molecular formula C24H22N6O5 B11563893 N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11563893
M. Wt: 474.5 g/mol
InChI Key: DROYPJSRXZNOIW-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of multiple functional groups, such as methoxy, morpholine, and nitro groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halide.

    Attachment of Morpholine Group: The morpholine group can be attached via a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

    Nitration: The final step involves the nitration of the benzamide derivative to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro oxides or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide can be compared with other benzotriazole derivatives, such as:

    N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-biphenylcarboxamide: Similar structure but with a biphenylcarboxamide group instead of a morpholine group.

    N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-morpholinyl)-5-nitrobenzamide: Similar structure but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H22N6O5

Molecular Weight

474.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C24H22N6O5/c1-34-19-6-3-17(4-7-19)29-26-21-8-2-16(14-22(21)27-29)25-24(31)20-15-18(30(32)33)5-9-23(20)28-10-12-35-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,25,31)

InChI Key

DROYPJSRXZNOIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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